

# physical and chemical properties of 4-(2-formylphenyl)benzoic acid

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## Compound of Interest

Compound Name: 4-(2-formylphenyl)benzoic Acid

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## An In-depth Technical Guide to 4-(2-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

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## Introduction

**4-(2-formylphenyl)benzoic acid** is a bifunctional organic molecule belonging to the class of biphenyl carboxylic acids. Its structure, featuring a carboxylic acid group and a formyl (aldehyde) group on adjacent phenyl rings, makes it a valuable building block in organic synthesis. The presence of these two reactive functional groups allows for a variety of chemical transformations, making it a target of interest for the synthesis of more complex molecules, including potential pharmaceutical candidates and materials with novel properties. This guide provides a comprehensive overview of the known physical and chemical properties of **4-(2-formylphenyl)benzoic acid**, detailed experimental protocols for its synthesis and characterization, and an exploration of the potential biological activities of related compounds.

## Physical and Chemical Properties

Direct experimental data for **4-(2-formylphenyl)benzoic acid** is limited in the public domain.

The following tables summarize the available computed data for the target compound and experimental data for the closely related isomer, 4-formylbenzoic acid, for comparative purposes.

## Physical Properties

Property	4-(2-formylphenyl)benzoic acid (Computed)	4-formylbenzoic acid (Experimental)
Molecular Formula	C <sub>14</sub> H <sub>10</sub> O <sub>3</sub>	C <sub>8</sub> H <sub>6</sub> O <sub>3</sub>
Molecular Weight	226.23 g/mol [1]	150.13 g/mol [2][3]
Appearance	-	White to light yellow crystalline powder[2]
Melting Point	-	256 °C[2]
Boiling Point	-	Sublimes before reaching boiling point[2]
Solubility	-	Slightly soluble in hot water; very soluble in alcohol, ether, and chloroform[2]. Soluble in DMSO.
pKa	-	3.77 (at 25°C)

## Chemical Properties & Spectral Data

The chemical reactivity of **4-(2-formylphenyl)benzoic acid** is dictated by its two functional groups: the carboxylic acid and the aldehyde. The carboxylic acid can undergo esterification, amidation, and salt formation. The aldehyde group is susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol.

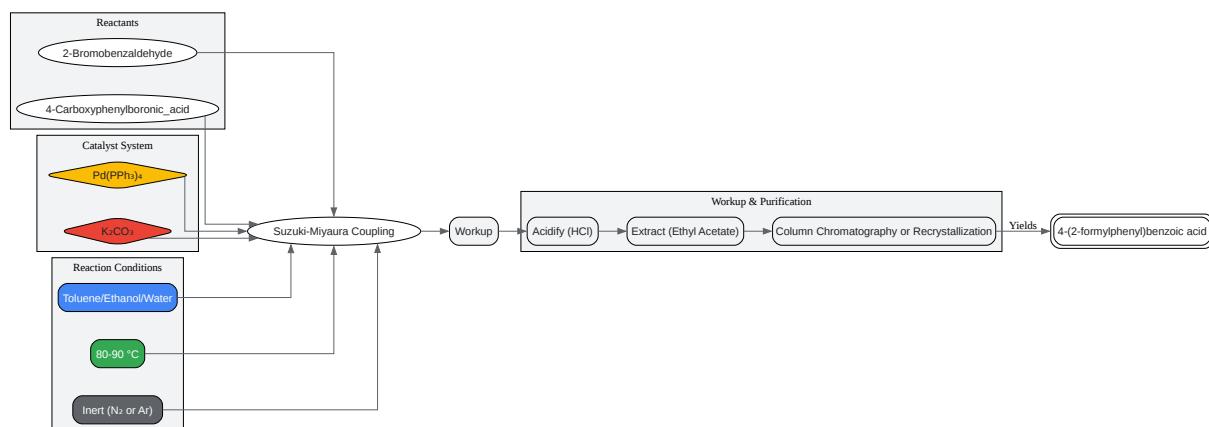
Property	Data for 4-formylbenzoic acid (for comparison)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	$\delta$ 13.5 (s, 1H, COOH), 10.14 (s, 1H, CHO), 8.17 (d, $J$ =8.2 Hz, 2H, Ar-H), 8.05 (d, $J$ =8.2 Hz, 2H, Ar-H)[4][5]
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> )	$\delta$ 192.8 (CHO), 166.8 (COOH), 139.3, 135.5, 130.1, 129.8 (Ar-C)[6]
IR (KBr, cm <sup>-1</sup> )	~3000 (broad, O-H), 1685 (C=O, acid), 1705 (C=O, aldehyde)[7]
Mass Spectrum (EI)	m/z 150 (M+), 149, 121, 93, 65[8]

## Experimental Protocols

### Synthesis of 4-(2-formylphenyl)benzoic acid via Suzuki-Miyaura Coupling

The most plausible synthetic route to **4-(2-formylphenyl)benzoic acid** is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.[9][10]

Reaction Scheme:

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Caption: Synthetic workflow for **4-(2-formylphenyl)benzoic acid**.

Materials:

- 2-Bromobenzaldehyde
- 4-Carboxyphenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0)  $[\text{Pd}(\text{PPh}_3)_4]$
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Toluene
- Ethanol
- Deionized water
- 2 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

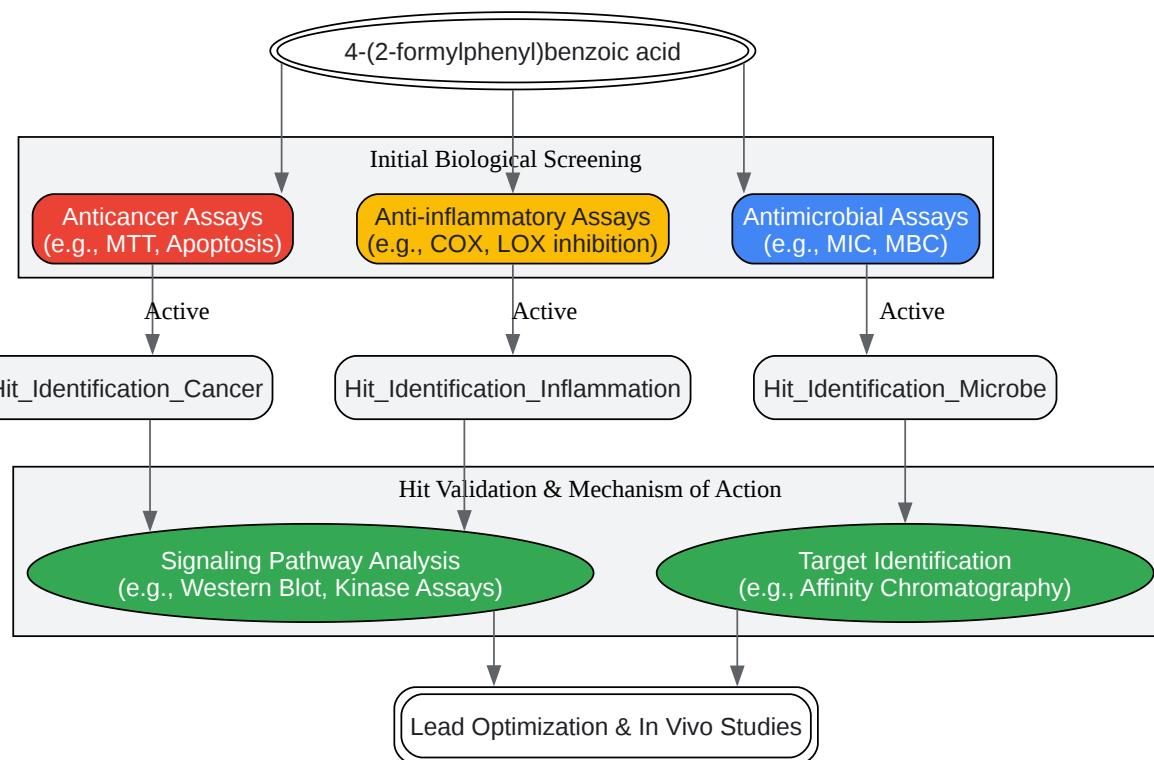
- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
- **Solvent Addition:** Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The total solvent volume should be sufficient to dissolve the reactants upon heating.
- **Degassing:** Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
- **Catalyst Addition:** Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 - 0.05 eq).

- Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Workup:
  - Cool the reaction mixture to room temperature.
  - Dilute the mixture with water and transfer it to a separatory funnel.
  - Carefully acidify the aqueous layer with 2 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.
  - Extract the product into ethyl acetate (3 x volume of the aqueous layer).
  - Combine the organic layers and wash with water, followed by brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  - Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: The crude **4-(2-formylphenyl)benzoic acid** can be purified by either column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

## Potential Biological Activity and Signaling Pathways

There is no specific biological activity or signaling pathway data available for **4-(2-formylphenyl)benzoic acid** in the reviewed literature. However, the biphenyl carboxylic acid scaffold is present in a number of biologically active molecules. Derivatives of biphenyl carboxylic acid have been investigated for various therapeutic applications, including as anticancer, antifungal, and anti-inflammatory agents.[\[11\]](#)[\[12\]](#)

Given its novel structure, a logical workflow for investigating the biological potential of **4-(2-formylphenyl)benzoic acid** would involve a series of in vitro screening assays.

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Caption: A potential workflow for biological activity screening.

This generalized workflow illustrates a rational approach to identifying and characterizing the potential therapeutic value of a novel compound like **4-(2-formylphenyl)benzoic acid**. Initial broad screening against common cellular and biochemical targets can identify "hits," which can then be further investigated to elucidate their mechanism of action and potential for drug development.

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